3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Overview
Description
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H17F3N2O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is 374.12421228 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescence and Electroluminescence Applications
The compound has been utilized in the development of organic light-emitting diodes (OLEDs), with studies exploring its photoluminescence and electroluminescence properties. This research is crucial for enhancing the performance of OLEDs, particularly in achieving more efficient and vibrant displays for electronic devices. The synthesis and investigation of iridium(III) complexes using similar molecular frameworks have shown promising emissions, contributing to the optimization of OLED configurations and improving device performances (Su et al., 2018).
Luminescent Labeling and Biological Applications
Research has also focused on the synthesis of luminescent cyclometalated iridium(III) diimine complexes, which are relevant for biological labeling. These complexes, which share structural similarities with the compound , exhibit intense and long-lived luminescence. Such properties make them suitable for labeling biological molecules, offering a new avenue for fluorescent tagging in biological research and medical diagnostics (Lo et al., 2003).
Chemical Synthesis and Cyclization Reactions
The compound's framework is closely related to those used in chemical synthesis studies, where researchers have explored its potential in cyclization reactions. These reactions are fundamental in creating complex heterocyclic compounds, which are pivotal in pharmaceutical development and material science. For instance, research on the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides demonstrates the compound's relevance in facilitating new synthetic pathways for developing heterocyclic structures (Shi et al., 2013).
Advanced Material Development
Studies have also delved into the development of smart fluorescent materials for rewritable and self-erasable fluorescent platforms. Compounds with structural similarities to "3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione" have been examined for their thermo/mechanochromism and tunable solid-state fluorescence. These properties are invaluable for creating advanced materials with potential applications in data storage, security marking, and sensor technologies (Hariharan et al., 2016).
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)15-6-3-7-16(10-15)25-18(26)11-17(19(25)27)24-9-8-13-4-1-2-5-14(13)12-24/h1-7,10,17H,8-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSDCAPAGSFDMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.